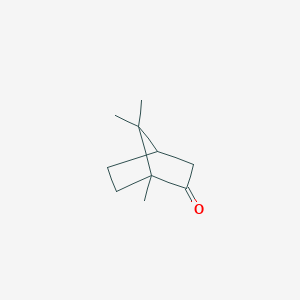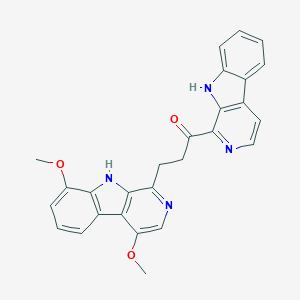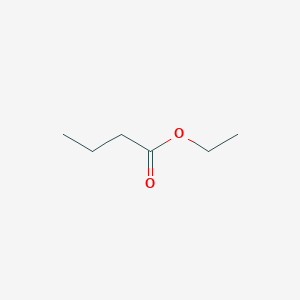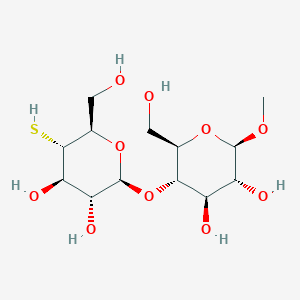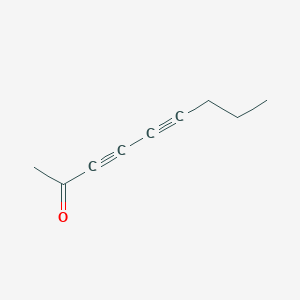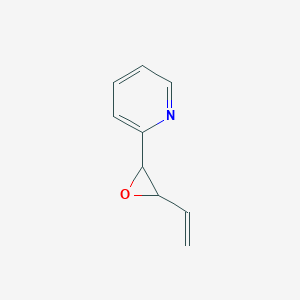
2-(3-Vinyl-2-oxiranyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a pyridine ring and an epoxy group. The unique structure of this compound makes it a valuable tool for researchers in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
In addition to its antitumor activity, 2-(3-Vinyl-2-oxiranyl)pyridine has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Vinyl-2-oxiranyl)pyridine in lab experiments is its unique structure, which allows for the synthesis of novel compounds with potential applications in various fields. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(3-Vinyl-2-oxiranyl)pyridine. One area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the synthesis of novel materials with potential applications in electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(3-Vinyl-2-oxiranyl)pyridine can be achieved through a multistep process. One common method involves the reaction of 3-pyridylacetaldehyde with vinylmagnesium bromide, followed by epoxidation of the resulting vinyl alcohol with m-chloroperbenzoic acid. Another method involves the reaction of 3-pyridylacetaldehyde with vinylsulfone, followed by epoxidation with meta-chloroperoxybenzoic acid.
Aplicaciones Científicas De Investigación
2-(3-Vinyl-2-oxiranyl)pyridine has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in medicinal chemistry. Studies have shown that this compound exhibits antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propiedades
Número CAS |
119883-70-4 |
|---|---|
Nombre del producto |
2-(3-Vinyl-2-oxiranyl)pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2 |
Clave InChI |
KQZCYCFEWMAJBR-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
SMILES canónico |
C=CC1C(O1)C2=CC=CC=N2 |
Sinónimos |
Pyridine, 2-(3-ethenyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
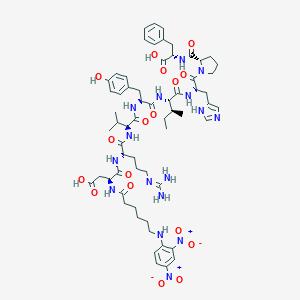
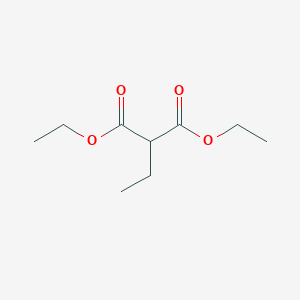

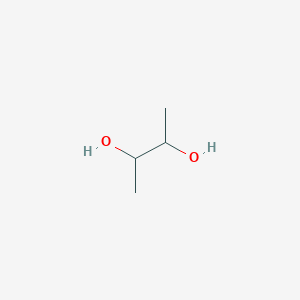
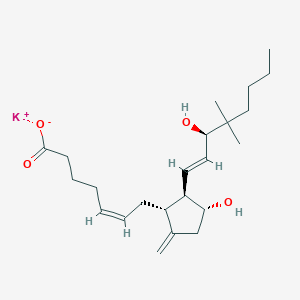
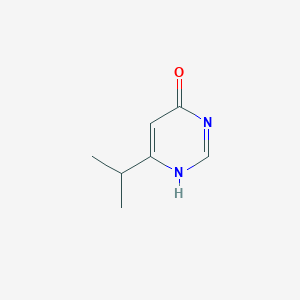
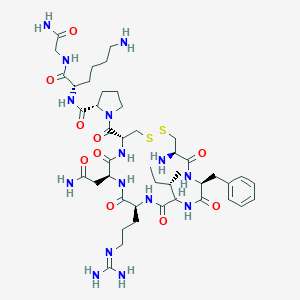
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)
